molecular formula C9H16N4O B13223576 4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13223576
M. Wt: 196.25 g/mol
InChI Key: YJULBBJZXZOBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Solvent recovery and recycling, as well as the use of environmentally benign reagents, are also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the combination of a pyrazole and pyridine ring system.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H16N4O/c1-5(2)13-7-4-11-3-6(10)8(7)9(14)12-13/h5-6,11H,3-4,10H2,1-2H3,(H,12,14)

InChI Key

YJULBBJZXZOBER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(CNC2)N)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.